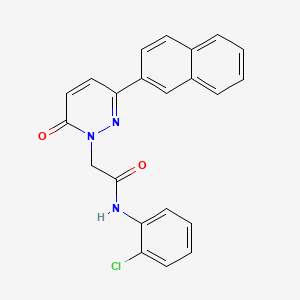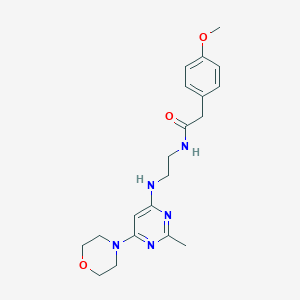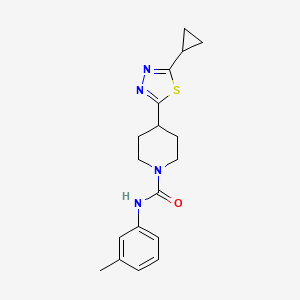
3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis Techniques
Researchers have developed transition-metal-free decarboxylative fluorination techniques for electron-rich heteroaromatics, demonstrating effective methods to synthesize fluorinated products, including those with structures similar to 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole. These techniques offer new pathways for creating fluorinated dimer products and monomers with potential applications in medicinal chemistry and material science (Yuan, Yao, & Tang, 2017).
Antimicrobial and Antiviral Activities
Certain derivatives of the 1,3,4-oxadiazole and pyrazole compounds have shown promising antiviral and antimicrobial activities. For example, novel derivatives synthesized from the base structure demonstrated significant anti-avian influenza virus activity, suggesting their potential as antiviral agents (Flefel et al., 2012). Additionally, chitosan Schiff bases based on heterocyclic moieties, including those related to the compound , have been evaluated for their antimicrobial properties against a variety of bacteria and fungi, showing the importance of these structures in developing new antimicrobial agents (Hamed et al., 2020).
Potential in Disease Treatment
Research into the synthesis and biological evaluation of novel fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs has highlighted their potential in antimicrobial activity and cytotoxicity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). This underscores the potential of these compounds in treating infections that are resistant to standard antibiotics (Desai et al., 2016).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Studies have also focused on the pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their antioxidant, analgesic, and anti-inflammatory properties. This research demonstrates the versatility of these compounds in potentially treating a wide range of conditions, from inflammation to oxidative stress-related diseases (Faheem, 2018).
properties
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O2/c16-10-5-2-1-4-9(10)14-17-15(22-20-14)12-8-11(18-19-12)13-6-3-7-21-13/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSLKKTFTWLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)
![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)


